1-Cyclopentyl-2-(methylamino)ethan-1-olhydrochloride
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Overview
Description
1-Cyclopentyl-2-(methylamino)ethan-1-olhydrochloride is a chemical compound with the molecular formula C8H18ClNO It is a derivative of cyclopentane, featuring a cyclopentyl group attached to a methylaminoethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-2-(methylamino)ethan-1-olhydrochloride typically involves the reaction of cyclopentyl derivatives with methylamine and ethanol under controlled conditions. The process may include steps such as:
Cyclopentylation: Introduction of the cyclopentyl group to the ethanolamine backbone.
Methylamination: Reaction with methylamine to form the methylamino group.
Hydrochloride Formation: Conversion to the hydrochloride salt for stability and solubility.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process may be optimized for yield and cost-effectiveness, employing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-2-(methylamino)ethan-1-olhydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentyl ketones, while reduction may produce cyclopentyl alcohols.
Scientific Research Applications
1-Cyclopentyl-2-(methylamino)ethan-1-olhydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-2-(methylamino)ethan-1-olhydrochloride involves its interaction with specific molecular targets and pathways. It may act on receptors or enzymes, modulating their activity and influencing biological processes. The exact pathways and targets depend on the context of its application and the specific biological system being studied.
Comparison with Similar Compounds
- 1-Cyclopentyl-2-(methylamino)ethan-1-one
- 1-Cyclopentyl-2-(methylamino)ethan-1-ol
Uniqueness: 1-Cyclopentyl-2-(methylamino)ethan-1-olhydrochloride is unique due to its specific structural features, such as the presence of both cyclopentyl and methylamino groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its stability and solubility, making it suitable for various applications.
Properties
Molecular Formula |
C8H18ClNO |
---|---|
Molecular Weight |
179.69 g/mol |
IUPAC Name |
1-cyclopentyl-2-(methylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-9-6-8(10)7-4-2-3-5-7;/h7-10H,2-6H2,1H3;1H |
InChI Key |
IAAYEJNOCHLXLW-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(C1CCCC1)O.Cl |
Origin of Product |
United States |
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